molecular formula C23H24N2O6 B2571142 {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2320267-99-8

{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2571142
CAS No.: 2320267-99-8
M. Wt: 424.453
InChI Key: VUPFSARDSHTPQO-UHFFFAOYSA-N
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Description

{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves multi-step organic reactions. One typical synthetic route may begin with the formation of the pyrrolidine core followed by the strategic attachment of the substituents.

Industrial Production Methods: Industrial-scale synthesis requires careful optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent choice, and reagent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially altering the methoxycarbonyl group.

  • Reduction: : Reduction processes could target the carbamoyl or the ketone functionalities.

  • Substitution: : Given its functional groups, it can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO₄.

  • Reduction: : Employing reducing agents such as LiAlH₄.

  • Substitution: : Conditions vary depending on the specific functional group involved.

Major Products: These reactions can lead to a variety of products, depending on the reagents and conditions, potentially yielding derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

  • As a precursor for synthesizing other complex molecules. Biology

  • Investigated for its potential interactions with biological macromolecules. Medicine

  • Explored for pharmaceutical applications due to its structural resemblance to bioactive molecules. Industry

  • May serve as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The specific mechanism by which {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate exerts its effects depends on its interactions with molecular targets. These targets might include enzymes or receptors, potentially inhibiting or activating certain biological pathways.

Comparison with Similar Compounds

Unique Features

  • The combination of methoxycarbonyl and carbamoyl functional groups attached to a pyrrolidine core sets it apart. Similar Compounds

  • Other pyrrolidine derivatives with varying substitutions.

  • Compounds like {[4-(Nitrocarbamoyl)phenyl]carbamoyl} derivatives.

Properties

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-15-3-5-16(6-4-15)12-25-13-18(11-21(25)27)23(29)31-14-20(26)24-19-9-7-17(8-10-19)22(28)30-2/h3-10,18H,11-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPFSARDSHTPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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